4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (molecular formula: C₁₆H₁₈FNO₄, molecular weight: 307.32 g/mol) is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-fluorobenzoyl group at position 4 and a carboxylic acid at position 3 . The fluorine atom at the para position of the benzoyl moiety contributes to its electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUQEUNISHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an N-benzylacrylamide derivative.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the spirocyclic core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides structural rigidity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the spirocyclic class of organic molecules, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a spirocyclic structure that is significant for its biological interactions. The presence of a fluorobenzoyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been achieved through various methods, including:
- Copper-Catalyzed Reactions : Utilizing copper catalysts to facilitate the formation of spirocyclic structures from simpler precursors .
- Glycosylation Reactions : Incorporating thioglycoside derivatives to enhance the compound's anticancer properties .
Anticancer Activity
Research has demonstrated that derivatives of spirocyclic compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown moderate to high inhibition against various cancer cell lines such as HepG2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) .
| Cell Line | Inhibition Activity |
|---|---|
| HepG2 | Moderate |
| PC-3 | High |
| HCT116 | Moderate |
The proposed mechanisms by which 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways essential for growth and division.
Case Studies
- HepG2 Cell Study : A study conducted on HepG2 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting potential for liver cancer therapy.
- PC-3 Cell Study : Another investigation focused on PC-3 cells showed that the compound inhibited tumor growth in vitro, warranting further exploration in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
